2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a hydroxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with pyrazole under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-hydroxy-3-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-hydroxy-3-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and pyrazole groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with the pyrazole ring at a different position.
2-hydroxy-3-(1H-imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of a pyrazole ring.
2-hydroxy-3-(1H-triazol-1-yl)benzaldehyde: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the hydroxy and pyrazole groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2377030-67-4 |
---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.